molecular formula C25H28ClN5O3S B12151724 2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12151724
M. Wt: 514.0 g/mol
InChI Key: JUAJRYFCKJJJEJ-JVWAILMASA-N
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Description

2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a hydroxy-methoxyphenyl group

Preparation Methods

The synthesis of 2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and cyclohexyl groups. The final step involves the formation of the acetamide linkage with the hydroxy-methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the hydroxy-methoxyphenyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C25H28ClN5O3S

Molecular Weight

514.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H28ClN5O3S/c1-16(18-10-13-21(32)22(14-18)34-2)27-28-23(33)15-35-25-30-29-24(17-8-11-19(26)12-9-17)31(25)20-6-4-3-5-7-20/h8-14,20,32H,3-7,15H2,1-2H3,(H,28,33)/b27-16+

InChI Key

JUAJRYFCKJJJEJ-JVWAILMASA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl)/C4=CC(=C(C=C4)O)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2CCCCC2)C3=CC=C(C=C3)Cl)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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